molecular formula C17H18O2 B1584444 Ethyl 3,3-diphenylpropanoate CAS No. 7476-18-8

Ethyl 3,3-diphenylpropanoate

Cat. No. B1584444
CAS RN: 7476-18-8
M. Wt: 254.32 g/mol
InChI Key: XZXRDSROKCWSHE-UHFFFAOYSA-N
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Description

Ethyl 3,3-diphenylpropanoate is a chemical compound with the molecular formula C17H18O2 . It has an average mass of 254.324 Da and a monoisotopic mass of 254.130676 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 3,3-diphenylpropanoate consists of 17 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . It has 6 freely rotating bonds and no violations of the Rule of 5 .


Physical And Chemical Properties Analysis

Ethyl 3,3-diphenylpropanoate has a density of 1.1±0.1 g/cm³ . It has a boiling point of 355.6±11.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.8 mmHg at 25°C and an enthalpy of vaporization of 60.1±3.0 kJ/mol . Its flash point is 133.1±17.6 °C . The index of refraction is 1.547 .

Scientific Research Applications

Synthesis and Chemical Transformations

Ethyl 3,3-diphenylpropanoate is involved in various chemical synthesis and transformation processes. For example, it is used in the synthesis of ethyl 2,3-dichloro-2,3-diphenylpropanoate through reactions with manganese(III) acetate in the presence of chloride ions (Yonemura, Nishino, & Kurosawa, 1987). It also plays a role in the efficient synthesis of 2,3-diaminoacid derivatives using triphenylphosphine as a catalyst (Oe et al., 2014).

Catalytic Applications

In catalysis, ethyl 3,3-diphenylpropanoate is a precursor in palladium-catalyzed hydroesterification of vinyl arenes, leading to the production of various 3-arylpropanoate esters with high yields and regioselectivity (Deng et al., 2022).

Asymmetric Organocatalysis

It is also employed in asymmetric organocatalytic approaches, such as the [3+2] annulation of cyclopropenone and β-keto ester, forming specific dihydrofuran derivatives (Reitel et al., 2018).

Conformational Analysis

Ethyl 3,3-diphenylpropanoate has been studied for its conformational properties, particularly in the context of its esters with amino and hydroxy groups, using molecular mechanics methods (Momchilova & Ivanov, 1994).

Enzymatic Hydrolysis Studies

The compound is also used in studies involving enzymatic hydrolysis, such as the hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate using ultrasound and various enzymes (Ribeiro, Passaroto, & Brenelli, 2001).

Pharmaceutical Research

In pharmaceutical research, ethyl 3,3-diphenylpropanoate is studied for its role in synthesizing HIV-1 protease inhibitors, demonstrating its importance in medicinal chemistry (Martyn, Hoult, & Abell, 2001).

Photochemical Studies

Its behavior under photochemical conditions has been explored, as seen in the study involving ethyl 3-oxo-2,4-diphenylbutanoate (Yoshioka, Osawa, & Fukuzawa, 1982).

Luminescent Property Studies

Finally, the compound is utilized in the study of luminescent properties of various complexes, illustrating its potential in material science applications (Wang, Zhu, & Wang, 2011).

properties

IUPAC Name

ethyl 3,3-diphenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-2-19-17(18)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXRDSROKCWSHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80322712
Record name Ethyl 3,3-diphenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,3-diphenylpropanoate

CAS RN

7476-18-8
Record name 7476-18-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401896
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3,3-diphenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
AA Khalaf, AM El-Khawaga, IM Awad… - ARKIVOC, 2010 - quod.lib.umich.edu
Conclusions Commenting on the results of Table 1, it is useful to point out the following:(i) Friedel-Crafts cyclialkylations provide a facile route for the synthesis of mono-, di-and …
Number of citations: 2 quod.lib.umich.edu
AA Khalaf, AM El-Khawaga, IM Awad… - Arkivoc, 2009 - pdfs.semanticscholar.org
Facile procedures for the synthesis of mono-, di-and triphenylindanee derivatives from the alcohols 1-4 are described thus treatment with 85% H2SO4, AlCl3/CH3NO2, H3PO4 and/or …
Number of citations: 3 pdfs.semanticscholar.org
DI Nilov, AV Vasilyev - Tetrahedron letters, 2015 - Elsevier
The reactions of esters and amides of 3-phenylpropynoic acid with strong Lewis acids AlX 3 (X = Cl, Br) or conjugate Brønsted–Lewis superacids HX-AlX 3 (X = Cl, Br) in benzene and …
Number of citations: 15 www.sciencedirect.com
N Miyaura - Contemporary Boron Chemistry, 2000 - books.google.com
Organoboron compounds are highly electrophilic, but the organic groups on boron are weakly nucleophilic, thus limiting the use of organoboron reagents for the ionic reactions. …
Number of citations: 4 books.google.com
N Miyaura - Contemporary Boron Chemistry, 2000 - books.google.com
The metal-catalyzed addition reaction of organoboron compounds have not yet been well developed, but the reaction of NaBPh, or arylboronic acids with enones in the presence of Pd (…
Number of citations: 0 books.google.com
AA Khalaf, AMAA Wahab, HAK Abd El-Aal, YM Nabil - ARKIVOC, 2023 - arkat-usa.org
Our present study provides expedient methods for the synthesis of novel substituted indanes, pyrido [3, 2, 1-jk] carbazoles and pyrido [3, 2, 1-kl] phenothiazines utilizing intramolecular …
Number of citations: 2 www.arkat-usa.org
T Koike, X Du, A Mori, K Osakada - Synlett, 2002 - thieme-connect.com
The reaction of poly (phenylmethylsiloxane) with α, β-unsaturated carbonyl compounds in the presence of aqueous K 2 CO 3 and 3 mol% of [Rh (OH)(cod)] 2 gives 1, 4-conjugate …
Number of citations: 45 www.thieme-connect.com
T Nishimura, J Wang, M Nagaosa… - Journal of the …, 2010 - ACS Publications
Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to β-phthaliminoacrylate esters took place efficiently to give high yields of β-aryl-β-amino acid esters with 96−99% …
Number of citations: 80 pubs.acs.org
J Teichert - 2018 - scholar.archive.org
A simple and air-stable copper (I)/N-heterocyclic carbene complex enables the catalytic hydrogenation of hitherto unreactive enoates and enamides employing H2 as terminal reducing …
Number of citations: 0 scholar.archive.org
H Wang, Y Li, R Zhang, K Jin, D Zhao… - The Journal of Organic …, 2012 - ACS Publications
A new and efficient method for palladium(II) catalytic desulfitative conjugate addition of arylsulfinic acids with α,β-unsaturated carbonyl compound has been developed. The key reacting …
Number of citations: 70 pubs.acs.org

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